molecular formula C14H15NO4S3 B2876289 8-Methoxy-4-methyl-3-(3-sulfonatopropyl)-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-3-ium

8-Methoxy-4-methyl-3-(3-sulfonatopropyl)-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-3-ium

Cat. No.: B2876289
M. Wt: 357.5 g/mol
InChI Key: IQFDEOOVCOQEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-380803 involves the reaction of 5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazole with propane-1-sulfonic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The reaction is carried out at a temperature of around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of CL-380803 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

CL-380803 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CL-380803 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-380803 involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By inhibiting this enzyme, CL-380803 reduces the levels of nitric oxide, which is involved in various inflammatory processes. Additionally, the compound inhibits the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-e][1,3]benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonate derivatives: Compounds with sulfonate groups exhibit similar reactivity in substitution reactions.

Uniqueness

CL-380803 is unique due to its specific combination of a thieno[2,3-e][1,3]benzothiazole core with a sulfonate group, which imparts distinct chemical and biological properties. Its ability to inhibit both nitric oxide production and tumor necrosis factor-alpha sets it apart from other similar compounds .

Properties

IUPAC Name

3-(5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S3/c1-9-15(5-3-7-22(16,17)18)13-12(21-9)8-11(19-2)10-4-6-20-14(10)13/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFDEOOVCOQEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.